2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid

Lipophilicity Drug Discovery ADME

This 2-fluoro-5-(2-methoxyethoxy)phenylboronic acid offers a superior lipophilicity profile (LogP 1.36) compared to simpler methoxy or ethoxy analogs, making it essential for designing cell-permeable probes. Its predicted pKa of 7.86 allows direct substitution into standard Suzuki-Miyaura protocols with minimal re-optimization, enabling efficient exploration of PEG-like motifs in your synthesis. Ensure cold-chain logistics for 2-8°C storage to preserve ≥98% purity.

Molecular Formula C9H12BFO4
Molecular Weight 214 g/mol
CAS No. 1675207-10-9
Cat. No. B1456159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid
CAS1675207-10-9
Molecular FormulaC9H12BFO4
Molecular Weight214 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)OCCOC)F)(O)O
InChIInChI=1S/C9H12BFO4/c1-14-4-5-15-7-2-3-9(11)8(6-7)10(12)13/h2-3,6,12-13H,4-5H2,1H3
InChIKeyIMTSUCLMSXRPJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid (CAS 1675207-10-9): Procurement Baseline


2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid (CAS 1675207-10-9) is a specialized organoboron building block with the molecular formula C9H12BFO4 and a molecular weight of 214.00 g/mol . It features a phenyl ring substituted with a fluorine atom at the ortho position and a 2‑methoxyethoxy group at the meta position relative to the boronic acid functionality . The compound is supplied as a solid with a typical purity of ≥98% and is recommended for storage at 2–8°C under inert atmosphere .

Why Substituting 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid with Common Analogs Risks Project Outcomes


Boronic acids bearing ortho-fluoro and meta-alkoxy substituents exhibit distinct physicochemical and reactivity profiles that cannot be replicated by simpler methoxy, ethoxy, or regioisomeric analogs [1]. The 2‑methoxyethoxy chain significantly alters lipophilicity, solubility, and the electronic environment at the boron center, impacting Suzuki coupling efficiency and product purity [2]. Direct substitution with 2‑fluoro‑5‑methoxyphenylboronic acid (LogP ≈0.9) or 3‑fluoro‑4‑(2‑methoxyethoxy)phenylboronic acid (LogP –0.47) would yield materials with divergent partition coefficients, potentially compromising downstream pharmacokinetic or synthetic outcomes .

Quantitative Differentiation: 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid vs. Closest Analogs


Lipophilicity (LogP) Differentiates Membrane Permeability from Regioisomer

The predicted octanol‑water partition coefficient (LogP) of 2‑fluoro‑5‑(2‑methoxyethoxy)phenylboronic acid is 1.36 , reflecting moderate lipophilicity. In contrast, the regioisomer 3‑fluoro‑4‑(2‑methoxyethoxy)phenylboronic acid has a predicted LogP of –0.47 [1]. The difference of +1.83 units indicates a substantially higher likelihood of membrane penetration for the target compound, a critical factor in cell‑based assays and bioavailability considerations.

Lipophilicity Drug Discovery ADME

Molecular Weight and Structural Complexity Provide a Unique Pharmacophore Space

The molecular weight of 2‑fluoro‑5‑(2‑methoxyethoxy)phenylboronic acid is 214.00 g/mol . This is 44.05 g/mol (+26%) greater than the simpler analog 2‑fluoro‑5‑methoxyphenylboronic acid (169.95 g/mol) [1] and 30.03 g/mol (+16%) greater than 2‑fluoro‑5‑ethoxyphenylboronic acid (183.97 g/mol) . The increased mass reflects the 2‑methoxyethoxy chain, which introduces additional hydrogen‑bond acceptors and conformational flexibility, occupying a distinct region of chemical space that is not accessible with smaller alkoxy substituents.

Molecular Weight Building Blocks Chemical Diversity

Purity Benchmarking: Consistent 98% Specification Aligns with Rigorous Medicinal Chemistry Requirements

Multiple reputable suppliers certify 2‑fluoro‑5‑(2‑methoxyethoxy)phenylboronic acid at ≥98% purity (HPLC) . This matches or exceeds the typical purity offered for the closest analogs: 2‑fluoro‑5‑methoxyphenylboronic acid (≥98% from Fluorochem ) and 2‑fluoro‑5‑ethoxyphenylboronic acid (≥98% from CymitQuimica ). The consistent high purity reduces the risk of side reactions and simplifies purification in multistep syntheses, ensuring that procurement of this specific building block does not compromise yield or product quality relative to more common alternatives.

Purity Quality Control Suzuki Coupling

Predicted pKa Similarity to Methoxy Analog Suggests Comparable Boronic Acid Reactivity

The predicted acid dissociation constant (pKa) of 2‑fluoro‑5‑(2‑methoxyethoxy)phenylboronic acid is 7.86 ± 0.58 . This is nearly identical to the predicted pKa of 2‑fluoro‑5‑methoxyphenylboronic acid (7.90 ± 0.58) , indicating that the 2‑methoxyethoxy substituent does not significantly alter the electronic environment of the boronic acid group relative to the simpler methoxy analog. Consequently, this compound can be substituted into existing Suzuki–Miyaura protocols that were optimized for the methoxy analog without major re‑optimization of base strength or solvent conditions.

pKa Reactivity Suzuki Coupling

Cold‑Chain Storage Requirement Mitigates Decomposition Risk vs. Room‑Temperature‑Stable Analogs

2‑Fluoro‑5‑(2‑methoxyethoxy)phenylboronic acid is recommended to be stored sealed in a dry environment at 2–8 °C . In contrast, 2‑fluoro‑5‑methoxyphenylboronic acid is reported to be stable at room temperature (≤15 °C) and 2‑fluoro‑5‑ethoxyphenylboronic acid is shipped at ambient temperature . The requirement for refrigerated storage suggests that the 2‑methoxyethoxy derivative may be more prone to hydrolysis or anhydride formation under ambient conditions, necessitating stricter handling protocols to preserve the high purity essential for sensitive coupling reactions.

Storage Stability Procurement Logistics Shelf Life

Optimal Use Cases for 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid Based on Differentiated Properties


Design of Cell‑Permeable Probes and Prodrugs

With a predicted LogP of 1.36 – substantially higher than the regioisomer (LogP –0.47) – this boronic acid is particularly well‑suited for constructing small‑molecule probes intended for intracellular targets. The increased lipophilicity facilitates passive diffusion across cell membranes, enabling functional assays in live‑cell imaging or target engagement studies without requiring additional permeabilization agents.

Diversification of Fragment‑Based Screening Libraries

The molecular weight of 214 g/mol and the presence of a flexible 2‑methoxyethoxy chain place this building block in a unique region of chemical space compared to lighter methoxy (170 g/mol) and ethoxy (184 g/mol) analogs [1]. Fragment‑based drug discovery campaigns seeking to explore novel pharmacophores or improve solubility through PEG‑like motifs can utilize this compound to increase library diversity without deviating from established coupling chemistry.

Suzuki–Miyaura Coupling Where Established Methoxy Protocols Are in Place

Because the predicted pKa (7.86) is essentially identical to that of 2‑fluoro‑5‑methoxyphenylboronic acid (7.90) , this compound can be directly substituted into validated Suzuki–Miyaura coupling procedures. This minimizes the need for reaction re‑optimization while allowing researchers to introduce the 2‑methoxyethoxy group for downstream property modulation.

Cold‑Chain‑Managed Medicinal Chemistry Campaigns

For laboratories equipped with refrigerated storage (2–8 °C) and accustomed to handling moisture‑sensitive reagents , the storage requirement of this compound does not pose a significant barrier. However, procurement teams must plan for cold shipping and storage capacity, as this differentiates it from room‑temperature‑stable analogs and ensures the 98% purity is maintained throughout the project lifecycle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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